Orbofiban acetate

Vue d'ensemble

Description

L'acétate d'orbofiban est un médicament à petite molécule qui agit comme un antagoniste du récepteur de la glycoprotéine IIb/IIIa plaquettaire. Ce composé inhibe efficacement l'agrégation plaquettaire lorsqu'il est administré par voie orale. Il a été initialement développé par Pfizer Inc. pour le traitement des maladies cardiovasculaires, en particulier pour des affections telles que l'angine instable et l'infarctus du myocarde .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acétate d'orbofiban implique plusieurs étapes clés. L'une des voies de synthèse comprend la condensation d'une benzamidine substituée avec de l'ester éthylique de la bêta-alanine et du carbonyldiimidazole dans la pyridine pour donner une urée substituée. Cet intermédiaire est ensuite traité avec du chlorhydrate d'hydroxylamine et de la triéthylamine dans l'acétate d'éthyle pour donner la N-hydroxybenzamidine .

Méthodes de production industrielle

Les méthodes de production industrielle de l'acétate d'orbofiban ne sont pas largement documentées dans le domaine public. la synthèse implique généralement des techniques de synthèse organique standard, notamment des réactions de condensation, d'amidation et des processus de purification pour assurer la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Receptor Binding Mechanism

Orbofiban acetate binds reversibly to the αIIbβ3 integrin through a dual coordination mechanism:

-

Arg-mimetic interaction : The compound's basic nitrogen forms hydrogen bonds with αIIb subunit residue Asp-224 .

-

Metal ion coordination : Its carboxyl group coordinates the Mg²⁺ or Mn²⁺ ion in the β3 subunit's metal ion–dependent adhesion site (MIDAS) .

This interaction prevents conformational changes in the receptor (e.g., headpiece extension or β1-α1 loop movement), stabilizing it in a closed, inactive state .

Key Structural Features

Crystallography studies show that orbofiban does not induce significant β3 hybrid domain swing or βI domain remodeling, unlike RGD-based antagonists (e.g., eptifibatide) .

Inhibition of Platelet Aggregation

-

Ex vivo studies : Orbofiban reduces ADP-induced platelet aggregation to 3% of baseline at 6 hours post-administration .

-

Dose dependency : Inhibition correlates with plasma concentration (peak effect at 2–6 hours) .

Selectivity

Pharmacokinetic Interactions

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | 28% | |

| Half-life (t<sub>1/2</sub>) | 18 hours | |

| Plasma protein binding | >90% |

Orbofiban's prolonged half-life allows sustained receptor occupancy but increases bleeding risk in genetic subpopulations (e.g., GNB3 T allele carriers) .

Comparative Analysis With Other GPIIb/IIIa Antagonists

| Agent | MIDAS Coordination | Conformational Priming | Bleeding Risk |

|---|---|---|---|

| Orbofiban | Indirect (via W2) | Moderate | High |

| Eptifibatide | Direct | High | Moderate |

| Tirofiban | Direct | High | Moderate |

| Roxifiban | Direct | Low | Low |

Orbofiban’s indirect water-mediated MIDAS interaction reduces receptor priming compared to eptifibatide but increases off-target effects .

Clinical Implications of Chemical Interactions

-

Thrombocytopenia risk : Orbofiban induces mild thrombocytopenia (2–4% incidence) due to autoantibody formation against αIIbβ3 .

-

Drug-receptor kinetics : Slow dissociation (t<sub>1/2</sub> ≈ 18 hours) prolongs antiplatelet activity but complicates reversal .

Limitations in Research Data

-

No published X-ray crystallography structures of orbofiban-αIIbβ3 complexes exist, unlike tirofiban or eptifibatide .

-

In vitro assays oversimplify shear stress conditions affecting platelet adhesion .

This compound’s chemical interactions exemplify the trade-offs in GPIIb/IIIa antagonist design: moderate receptor affinity and conformational effects improve safety over earlier agents, but pharmacokinetic properties limit therapeutic utility. Further structural studies are needed to optimize its water-mediated binding mechanism .

Applications De Recherche Scientifique

L'acétate d'orbofiban a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier les antagonistes de la glycoprotéine IIb/IIIa.

Biologie : Étudié pour ses effets sur l'agrégation plaquettaire et la santé cardiovasculaire.

Médecine : Exploré pour son potentiel dans le traitement des syndromes coronariens aigus, notamment l'angine instable et l'infarctus du myocarde

Industrie : Utilisé dans le développement de nouvelles thérapies antiplaquettaires et de médicaments cardiovasculaires.

Mécanisme d'action

L'acétate d'orbofiban exerce ses effets en inhibant spécifiquement la liaison du fibrinogène au récepteur de la glycoprotéine IIb/IIIa sur les plaquettes. Cette inhibition empêche l'agrégation plaquettaire et la formation de thrombus, qui sont des processus essentiels au développement des maladies cardiovasculaires. Les cibles moléculaires impliquées comprennent le récepteur de la glycoprotéine IIb/IIIa, qui est une intégrine présente à la surface des plaquettes .

Mécanisme D'action

Orbofiban acetate exerts its effects by specifically inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This inhibition prevents platelet aggregation and thrombus formation, which are critical processes in the development of cardiovascular diseases. The molecular targets involved include the glycoprotein IIb/IIIa receptor, which is an integrin found on the surface of platelets .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires à l'acétate d'orbofiban comprennent :

- Abciximab

- Tirofiban

- Eptifibatide

- Roxifiban

Unicité

L'acétate d'orbofiban est unique par sa biodisponibilité orale et son inhibition spécifique du récepteur de la glycoprotéine IIb/IIIa. Contrairement à certains autres inhibiteurs de la glycoprotéine IIb/IIIa qui nécessitent une administration intraveineuse, l'acétate d'orbofiban peut être administré par voie orale, ce qui le rend plus pratique pour une utilisation à long terme .

Conclusion

L'acétate d'orbofiban est un composé important dans le domaine de la médecine cardiovasculaire en raison de son activité antiplaquettaire puissante et de sa biodisponibilité orale

Activité Biologique

Orbofiban acetate is an orally active antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, primarily known for its role in inhibiting platelet aggregation. This compound has been the subject of extensive research due to its implications in treating acute coronary syndromes (ACS) and preventing thrombotic events.

Orbofiban functions by specifically inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on platelets. This inhibition prevents platelet aggregation, which is a crucial step in thrombus formation during cardiovascular events. The mechanism involves blocking the conformational changes required for fibrinogen binding, thereby reducing platelet activation and aggregation .

Pharmacokinetics and Dosage

Research indicates that orbofiban is administered orally, with dosing regimens varying across clinical trials. A pivotal trial involved administering 50 mg of orbofiban twice daily, with some patients receiving a higher dose after an initial period. However, this approach led to concerning outcomes regarding mortality rates among patients with ACS .

Clinical Efficacy and Safety

Despite its pharmacological promise, orbofiban's clinical efficacy has been mixed. In a large-scale study involving over 10,000 patients, the fixed-dose regimen did not significantly reduce major cardiovascular events compared to placebo. Notably, there was an observed increase in mortality within certain treatment groups, leading to the premature termination of the trial .

Table 1: Summary of Clinical Trials Involving Orbofiban

Adverse Effects

The adverse effects associated with orbofiban include increased risks of major bleeding events. In trials, the incidence of bleeding was significantly higher among patients treated with orbofiban compared to those receiving placebo. Specifically, rates were reported at 2.0%, 3.7%, and 4.5% across different dosage groups .

Genetic Factors Influencing Efficacy

Recent studies have identified genetic factors that may influence patient responses to orbofiban. The presence of the GNB3 T allele was associated with a higher risk of bleeding among patients treated with orbofiban, suggesting that genetic screening could play a role in personalizing treatment for better safety outcomes .

Comparative Studies with Other Antagonists

Orbofiban's efficacy has been compared to both oral and intravenous GPIIb/IIIa inhibitors such as eptifibatide and tirofiban. In these studies, orbofiban demonstrated a lower potency in inhibiting platelet aggregation compared to its counterparts . The comparative effectiveness is crucial as it informs clinical decisions regarding the choice of antiplatelet therapy.

Propriétés

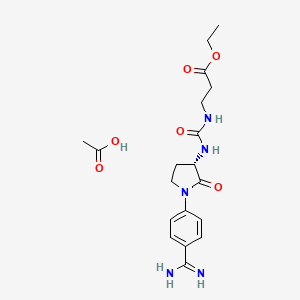

IUPAC Name |

acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4.C2H4O2/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;1-2(3)4/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);1H3,(H,3,4)/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHRWVBUJHJCLV-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167544 | |

| Record name | Orbofiban acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163250-91-7 | |

| Record name | Orbofiban acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163250-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orbofiban acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orbofiban acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORBOFIBAN ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXH3TSO8AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.